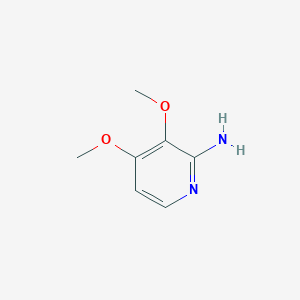![molecular formula C8H8N2OS B13526461 Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)
Benzothiazole, 2-[(aminooxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine is a compound that features a benzothiazole ring fused with a hydroxylamine group. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine typically involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . One common method involves the condensation of 2-aminobenzenethiol with formaldehyde under acidic conditions, followed by oxidation to yield the desired compound . Industrial production methods often utilize similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial and antifungal effects . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .
Comparison with Similar Compounds
Similar compounds to O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine include other benzothiazole derivatives such as:
Ethoxzolamide: Used as a diuretic and in the treatment of glaucoma.
Benzothiazol-2-ylthiomethyl thiocyanate (TCMTB): Known for its antimicrobial properties.
Dimazole: Another antimicrobial agent with a benzothiazole moiety. Compared to these compounds, O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine is unique due to its specific hydroxylamine group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
O-(1,3-benzothiazol-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H8N2OS/c9-11-5-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5,9H2 |
InChI Key |
YGAWPVSHKADCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




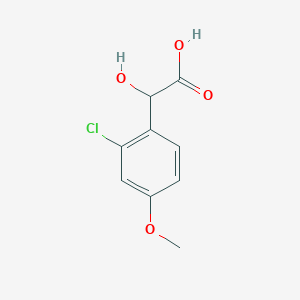
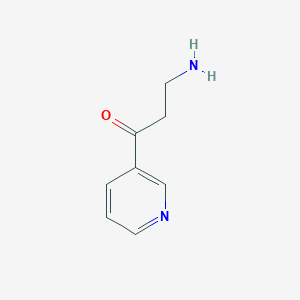

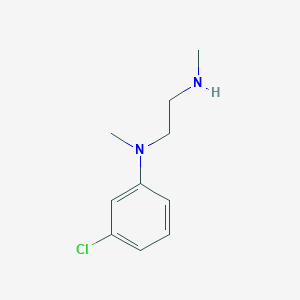

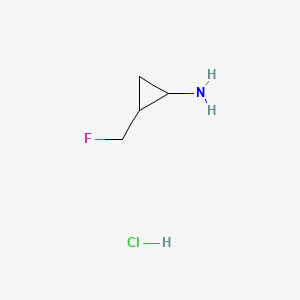
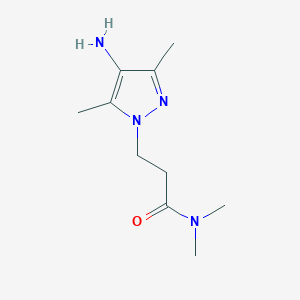
![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
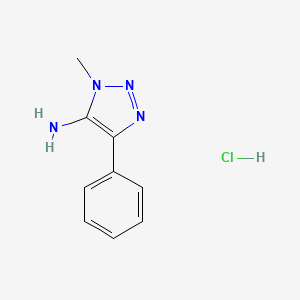
![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
